molecular formula C10H9IN4O2 B3895908 N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3895908
M. Wt: 344.11 g/mol
InChI Key: UAHXXMFFROBFNV-LFYBBSHMSA-N
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Description

N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of Schiff base hydrazones This compound is characterized by the presence of an iodofuran ring and a pyrazole ring, which are linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-iodofurfural and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodofuran ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced hydrazones.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones and similar compounds:

The uniqueness of N’-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide lies in its iodofuran ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN4O2/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHXXMFFROBFNV-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-[(E)-(5-iodofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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